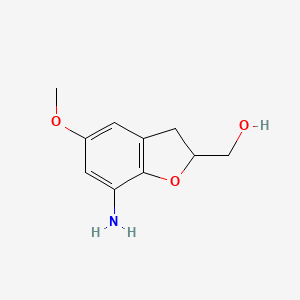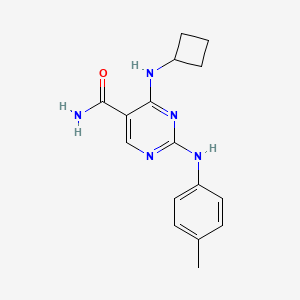
4-Fluoro-3-(iodomethyl)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-(iodomethyl)benzonitrile is an organic compound with the molecular formula C8H5FIN It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the 4-position and an iodomethyl group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(iodomethyl)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, ortho-fluoro benzotrifluoride, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Bromination of the amino group leads to the formation of a bromo intermediate.
Diazotization and Substitution: The bromo intermediate undergoes diazotization followed by substitution with a cyano group to form the desired benzonitrile derivative.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-(iodomethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: It can undergo metal-mediated coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzonitriles, while oxidation and reduction can yield different functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-(iodomethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of probes and ligands for biological studies. Its ability to undergo various chemical modifications allows for the creation of molecules with specific biological activities.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its structural features may contribute to the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-(iodomethyl)benzonitrile depends on its specific application. In chemical reactions, the fluoro and iodomethyl groups influence the reactivity and selectivity of the compound. The fluoro group can act as an electron-withdrawing group, stabilizing negative charges and influencing reaction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorobenzonitrile: Similar in structure but lacks the iodomethyl group.
3-Fluoro-4-iodobenzonitrile: Another related compound with the positions of the fluoro and iodo groups reversed.
Uniqueness
4-Fluoro-3-(iodomethyl)benzonitrile is unique due to the presence of both fluoro and iodomethyl groups on the benzene ring. This combination of substituents provides distinct chemical properties, making it valuable for specific synthetic and research applications. The ability to undergo diverse chemical reactions and the potential for modification make it a versatile compound in various fields of study.
Eigenschaften
Molekularformel |
C8H5FIN |
|---|---|
Molekulargewicht |
261.03 g/mol |
IUPAC-Name |
4-fluoro-3-(iodomethyl)benzonitrile |
InChI |
InChI=1S/C8H5FIN/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3H,4H2 |
InChI-Schlüssel |
WLCHCKOPNCYHSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)CI)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-1-((6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetraisopropyltetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidin-2(1H)-one](/img/structure/B13871841.png)

![1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13871845.png)
![Ethyl 2-[(4-methoxyphenyl)methoxy]-2-methylpropanoate](/img/structure/B13871849.png)
![5-Chloro-3-(3-hydroxypropyl)-1,4-dihydropyrido[2,3-d]pyrimidin-2-one](/img/structure/B13871852.png)
![5-O-tert-butyl 1-O-ethyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13871857.png)


![(1-Methyl-2,3-dihydropyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13871894.png)

![2-[3-(4-Methyl-2-oxopiperazin-1-yl)phenyl]guanidine](/img/structure/B13871902.png)


